Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-
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Overview
Description
Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is a chemical compound with the molecular formula C7H8N8. It is a derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- typically involves the reaction of 6-amino-1,3,5-triazine-2,4-diamine with acetonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- for commercial use.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and alkoxides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antifungal and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with similar chemical properties.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: A triazine compound used as a UV absorber and stabilizer.
Uniqueness
Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is unique due to its specific structure, which imparts high thermal stability and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
5766-70-1 |
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Molecular Formula |
C7H8N8 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[[4-amino-6-(cyanomethylamino)-1,3,5-triazin-2-yl]amino]acetonitrile |
InChI |
InChI=1S/C7H8N8/c8-1-3-11-6-13-5(10)14-7(15-6)12-4-2-9/h3-4H2,(H4,10,11,12,13,14,15) |
InChI Key |
HETKQHQWYSKPCE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC1=NC(=NC(=N1)N)NCC#N |
Origin of Product |
United States |
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